![molecular formula C18H13Cl2N3S2 B4626505 3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)
3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Overview
Description
The compound is a derivative of the 1,2,4-triazole class, which are heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific chemical, 3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole , incorporates additional structural motifs such as benzothiophene and dichlorobenzyl groups, suggesting its potential for diverse biological activities and chemical properties.
Synthesis Analysis
Synthesis of related 1,2,4-triazole derivatives often involves cyclization reactions, starting from thiosemicarbazides or hydrazides and utilizing halogenated compounds for further functionalization. A similar approach could be inferred for the target compound, involving strategic assembly of the benzothiophene and dichlorobenzylthio components onto a 1,2,4-triazole core through nucleophilic substitution and cyclization steps (Ashry et al., 2006).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which imparts a planar geometry conducive to stacking and hydrogen bonding interactions. Structural elucidations typically rely on X-ray crystallography, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure, as seen in related compounds (Xu et al., 2006).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. These include alkylation under classical and microwave conditions, showcasing regioselective modifications that enrich the chemical diversity and potential applications of these compounds (Ashry et al., 2006).
Scientific Research Applications
Synthesis and Biological Activity
The compound 3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole and its derivatives have been extensively studied for their synthesis methods, cytotoxic effects, and potential applications in various fields of medicinal chemistry. Notably, the synthesis of such compounds involves complex chemical reactions aimed at introducing specific functional groups that could potentially enhance their biological activity. For instance, the cytotoxicity and effects on immunocompetent cells of similar triazole and thiadiazole derivatives have been evaluated, revealing significant cytotoxic activity against certain cell types and a general stimulation effect on B-cells' response (Mavrova et al., 2009).
Anticancer Activity
Moreover, the anticancer properties of triazole derivatives containing the benzothiazole moiety have drawn attention, with specific compounds showing promising results in vitro against a range of cancer cell lines. The synthesis of these compounds and their structural determination through advanced spectroscopic methods have led to the identification of potential candidates for further development as anticancer agents (Havrylyuk et al., 2010).
properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3S2/c1-23-17(12-9-24-16-8-3-2-5-11(12)16)21-22-18(23)25-10-13-14(19)6-4-7-15(13)20/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZAZUDXPUPLBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzothiophen-3-yl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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